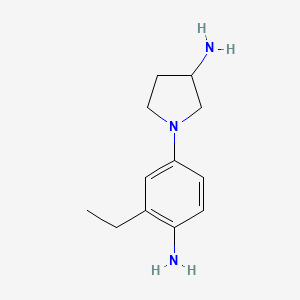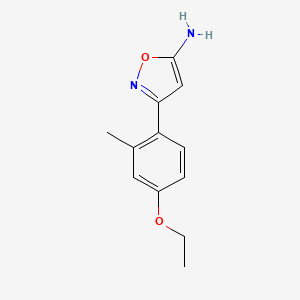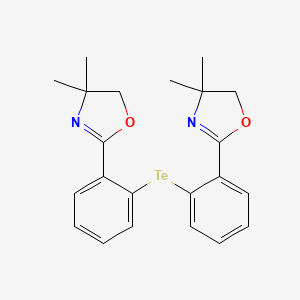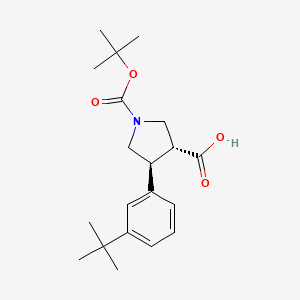![molecular formula C22H26O4 B12891933 2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran CAS No. 831171-02-9](/img/structure/B12891933.png)
2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Benzyloxy)butyl)-4,6-dimethoxy-3-methylbenzofuran is an organic compound with a complex structure that includes a benzofuran core substituted with benzyloxy, butyl, dimethoxy, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)butyl)-4,6-dimethoxy-3-methylbenzofuran typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of boronic esters as protective groups during the synthesis . The process may also involve the recovery and recycling of reagents to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Benzyloxy)butyl)-4,6-dimethoxy-3-methylbenzofuran can undergo various types of chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can be oxidized to form benzoic acids.
Reduction: Reduction reactions can be used to modify the functional groups on the benzofuran core.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, palladium catalysts for coupling reactions, and N-bromosuccinimide (NBS) for bromination .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position typically yields benzoic acids, while substitution reactions can introduce a variety of functional groups onto the benzofuran ring .
Aplicaciones Científicas De Investigación
2-(4-(Benzyloxy)butyl)-4,6-dimethoxy-3-methylbenzofuran has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-(4-(Benzyloxy)butyl)-4,6-dimethoxy-3-methylbenzofuran exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or proteins, affecting their activity and function . The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzofuran derivatives with different substituents, such as 3-formylphenylboronic acid and 4-formylphenylboronic acid .
Uniqueness
What sets 2-(4-(Benzyloxy)butyl)-4,6-dimethoxy-3-methylbenzofuran apart is its unique combination of substituents, which confer specific chemical and biological properties. This makes it particularly valuable for certain applications in research and industry.
Propiedades
Número CAS |
831171-02-9 |
|---|---|
Fórmula molecular |
C22H26O4 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
4,6-dimethoxy-3-methyl-2-(4-phenylmethoxybutyl)-1-benzofuran |
InChI |
InChI=1S/C22H26O4/c1-16-19(11-7-8-12-25-15-17-9-5-4-6-10-17)26-21-14-18(23-2)13-20(24-3)22(16)21/h4-6,9-10,13-14H,7-8,11-12,15H2,1-3H3 |
Clave InChI |
UNKLREVLTGJCMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C1C(=CC(=C2)OC)OC)CCCCOCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl]-1-benzofuran-5-ol](/img/structure/B12891873.png)
![(1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide](/img/structure/B12891885.png)
![(2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12891891.png)

![N,N-Diethyl-2-{[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12891901.png)




![N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide](/img/structure/B12891925.png)



